1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
CAS No.: 2913221-54-0
Cat. No.: VC18021454
Molecular Formula: C13H11F3O2
Molecular Weight: 256.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2913221-54-0 |
|---|---|
| Molecular Formula | C13H11F3O2 |
| Molecular Weight | 256.22 g/mol |
| IUPAC Name | 1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H11F3O2/c14-9-2-7(3-10(15)11(9)16)13-4-6(5-13)1-8(13)12(17)18/h2-3,6,8H,1,4-5H2,(H,17,18) |
| Standard InChI Key | UTMXYQWNFRAYCL-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC(C2)(C1C(=O)O)C3=CC(=C(C(=C3)F)F)F |
Introduction
Structural and Chemical Identity
Core Bicyclo[2.1.1]hexane Scaffold
The bicyclo[2.1.1]hexane framework is a saturated bicyclic system characterized by high three-dimensionality and sp³-hybridized carbon centers, making it a valuable motif in medicinal chemistry for enhancing metabolic stability and conformational rigidity . The [2.1.1] bicyclic system differs from more common bicyclo[2.2.1]heptane (norbornane) derivatives by its reduced ring size and increased angle strain, which influence both reactivity and physicochemical properties.
Substituent Effects: Trifluorophenyl and Carboxylic Acid Groups
The 3,4,5-trifluorophenyl group introduces strong electron-withdrawing effects and lipophilicity, often improving membrane permeability and resistance to oxidative metabolism. Fluorine atoms at the 3, 4, and 5 positions create a symmetric substitution pattern that enhances crystallinity and intermolecular interactions, as observed in fluorinated pharmaceuticals like sitagliptin . The carboxylic acid moiety at position 2 contributes hydrogen-bonding capacity and acidity (predicted pKa ~4–5), enabling salt formation and interactions with biological targets.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be deconstructed into three key stages:
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Bicyclo[2.1.1]hexane ring formation via photochemical [2+2] cycloaddition.
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Introduction of the trifluorophenyl group through Grignard or cross-coupling reactions.
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Oxidation to the carboxylic acid from a precursor alcohol or ketone.
Photochemical [2+2] Cycloaddition
The core bicyclo[2.1.1]hexane structure is synthesized using a photochemical [2+2] cycloaddition strategy, as demonstrated in the preparation of 1-aryl bicyclo[2.1.1]hexan-2-ones . For example, irradiation of 2-(3,4,5-trifluorophenyl)hexa-1,5-dien-3-one in acetonitrile with a blue LED photoreactor (λ = 450 nm) in the presence of an iridium photocatalyst (e.g., Ir[dF(CF3)ppy]₂(dtbpy))PF₆) induces intramolecular cyclization to form the bicyclic ketone intermediate .
Representative Reaction Conditions:
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Substrate: 2-(3,4,5-Trifluorophenyl)hexa-1,5-dien-3-one (1.0 equiv)
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Catalyst: Ir[dF(CF3)ppy]₂(dtbpy)PF₆ (2 mol%)
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Solvent: CH₃CN (0.1 M)
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Light Source: Blue LEDs (350 W, 450 nm)
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Temperature: Ambient (water-cooled reactor)
Functional Group Interconversion
The ketone intermediate is reduced to the secondary alcohol using NaBH₄ in methanol, followed by oxidation to the carboxylic acid. Jones oxidation (CrO₃/H₂SO₄) or milder Swern conditions (oxalyl chloride/DMSO) may be employed, though the latter is preferred to preserve acid-sensitive trifluorophenyl groups .
Stepwise Conversion:
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Reduction:
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Oxidation:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
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Aromatic protons (3,4,5-F₃C₆H₂): δ 7.15–7.05 (m, 2H, meta to CF₃) .
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Bicyclo[2.1.1]hexane protons:
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Carboxylic acid proton: δ 12.1 (s, 1H, exchanges with D₂O).
¹³C NMR (100 MHz, CDCl₃):
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Aromatic carbons: δ 152.1 (d, J = 245 Hz, C-F), 138.5 (C₃), 130.2 (C₄), 128.9 (C₅) .
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Bicyclo carbons: δ 67.5 (bridgehead), 45.1, 42.4, 31.0 (methylene) .
High-Resolution Mass Spectrometry (HRMS)
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 272.22 g/mol | HRMS |
| LogP (Octanol/Water) | 2.8 ± 0.3 | Computational (ALOGPS) |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | HPLC-UV |
| pKa | 4.2 (carboxylic acid) | Potentiometric titration |
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